Cas no 149488-94-8 (2-(2,6-difluorophenyl)propan-1-amine)

2-(2,6-difluorophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-difluorophenyl)propan-1-amine
- AKOS015783500
- 149488-94-8
- 2,6-Difluoro-beta-methylbenzeneethanamine
- DTXSID901296811
- EN300-1830298
-
- インチ: 1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3
- InChIKey: DXRJKFMENUPWMZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=C(C=1C(C)CN)F
計算された属性
- せいみつぶんしりょう: 171.08595568g/mol
- どういたいしつりょう: 171.08595568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26Ų
2-(2,6-difluorophenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830298-0.5g |
2-(2,6-difluorophenyl)propan-1-amine |
149488-94-8 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1830298-2.5g |
2-(2,6-difluorophenyl)propan-1-amine |
149488-94-8 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1830298-5g |
2-(2,6-difluorophenyl)propan-1-amine |
149488-94-8 | 5g |
$1614.0 | 2023-09-19 | ||
Enamine | EN300-1830298-1.0g |
2-(2,6-difluorophenyl)propan-1-amine |
149488-94-8 | 1g |
$1057.0 | 2023-06-01 | ||
Enamine | EN300-1830298-0.05g |
2-(2,6-difluorophenyl)propan-1-amine |
149488-94-8 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1830298-10.0g |
2-(2,6-difluorophenyl)propan-1-amine |
149488-94-8 | 10g |
$4545.0 | 2023-06-01 | ||
Enamine | EN300-1830298-0.25g |
2-(2,6-difluorophenyl)propan-1-amine |
149488-94-8 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1830298-0.1g |
2-(2,6-difluorophenyl)propan-1-amine |
149488-94-8 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1830298-5.0g |
2-(2,6-difluorophenyl)propan-1-amine |
149488-94-8 | 5g |
$3065.0 | 2023-06-01 | ||
Enamine | EN300-1830298-10g |
2-(2,6-difluorophenyl)propan-1-amine |
149488-94-8 | 10g |
$2393.0 | 2023-09-19 |
2-(2,6-difluorophenyl)propan-1-amine 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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7. Back matter
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
2-(2,6-difluorophenyl)propan-1-amineに関する追加情報
Introduction to 2-(2,6-Difluorophenyl)Propan-1-Amine (CAS No: 149488-94-8)
2-(2,6-Difluorophenyl)Propan-1-Amine, also known by its CAS number 149488-94-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of propaneamine, where the amino group is attached to a propane chain that is further substituted with a 2,6-difluorophenyl group. The presence of the difluorophenyl moiety introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical reactions and applications.
The synthesis of 2-(2,6-Difluorophenyl)Propan-1-Amine typically involves multi-step processes that include nucleophilic substitution, coupling reactions, and possibly protection/deprotection strategies to achieve the desired stereochemistry and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production.
One of the most notable applications of this compound is in the development of pharmaceutical agents. The amine functionality in 2-(2,6-Difluorophenyl)Propan-1-Amine allows for the formation of various bioactive molecules through amide bond formation or other coupling reactions. For instance, researchers have explored its use as a building block for peptide synthesis and drug delivery systems.
In terms of pharmacological activity, studies have shown that 2-(2,6-Difluorophenyl)Propan-1-Amine exhibits potential anti-inflammatory and analgesic properties. This is attributed to its ability to modulate key enzymes involved in inflammatory pathways. Recent research has delved into its mechanism of action, particularly focusing on its interaction with cyclooxygenase (COX) enzymes and its potential as a lead compound for developing novel anti-inflammatory drugs.
The structural versatility of this compound also makes it an interesting candidate for materials science applications. Its ability to form stable covalent bonds under mild conditions has led to its exploration in polymer chemistry and surface modification techniques.
In conclusion, 2-(2,6-Difluorophenyl)Propan-1-Amine (CAS No: 149488-94-8) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its continued exploration in both academic and industrial settings promises further breakthroughs in drug discovery and material innovation.
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